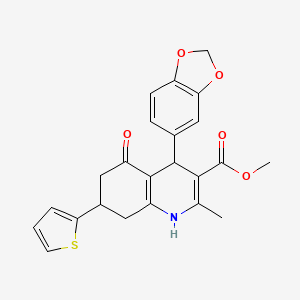![molecular formula C24H27NO5S2 B11650657 (5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650657.png)
(5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its thiazolidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolidinone ring: This is achieved through the cyclization of a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the phenylmethylidene group: This step involves the condensation of the thiazolidinone intermediate with an appropriate benzaldehyde derivative in the presence of a base such as sodium ethoxide.
Ethoxylation: The final step involves the ethoxylation of the phenyl ring using ethylene oxide under controlled conditions to introduce the ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biological pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of (5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of signaling pathways. For example, it may inhibit the activity of certain kinases involved in inflammatory responses, thereby exerting its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
(5E)-5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its complex structure, which includes multiple ethoxy groups and a thiazolidinone core
特性
分子式 |
C24H27NO5S2 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
(5E)-5-[[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H27NO5S2/c1-4-28-21-15-18(16-22-23(26)25(3)24(31)32-22)7-10-20(21)30-14-12-27-11-13-29-19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3/b22-16+ |
InChIキー |
WHMFKUQEDWAYQZ-CJLVFECKSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCOCCOC3=CC=C(C=C3)C |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCOCCOC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11650579.png)
![N-[2-(dimethylamino)ethyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11650587.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11650592.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hexanehydrazide](/img/structure/B11650596.png)
![N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11650598.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide](/img/structure/B11650611.png)
![(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650612.png)

![8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650629.png)
![N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11650631.png)
![5-[(2-methylpropoxy)methyl]-3-{(2E)-2-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl}dihydrofuran-2(3H)-one (non-preferred name)](/img/structure/B11650634.png)
![N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11650644.png)

![N-[(2E,5Z)-5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650656.png)
